Flemingin A

Description

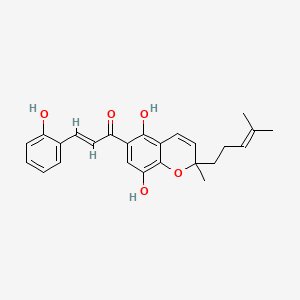

Flemingin A is a bioactive flavonoid derivative isolated from Flemingia grahamiana (Fabaceae family), a plant renowned for its medicinal properties. It exhibits significant cytotoxic activity against breast cancer cell lines, particularly MCF-7, with an IC50 of 8.9 µM .

Properties

CAS No. |

18296-58-7 |

|---|---|

Molecular Formula |

C25H26O5 |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

(E)-1-[5,8-dihydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-3-(2-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C25H26O5/c1-16(2)7-6-13-25(3)14-12-18-23(29)19(15-22(28)24(18)30-25)21(27)11-10-17-8-4-5-9-20(17)26/h4-5,7-12,14-15,26,28-29H,6,13H2,1-3H3/b11-10+ |

InChI Key |

TWPVTOUKFXVBKI-ZHACJKMWSA-N |

SMILES |

CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=CC=CC=C3O)O)C)C |

Isomeric SMILES |

CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)/C=C/C3=CC=CC=C3O)O)C)C |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=CC=CC=C3O)O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Flemingin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Flemingin A vs. Flemingin C

Structural and Functional Contrasts :

- Cytotoxicity : Flemingin C (IC50 = 7.6 µM against MCF-7) demonstrates marginally higher potency than this compound (IC50 = 8.9 µM) .

- Antioxidant Activity: Flemingin C exhibits robust radical-scavenging capacity via DPPH assays, converting p-dihydroxycoumarone to quinones, a mechanism absent in this compound . This divergence suggests structural differences, such as hydroxyl group positioning or redox-active moieties in Flemingin C.

Table 1: Pharmacological Comparison of this compound and C

| Compound | IC50 (MCF-7) | Antioxidant Activity | Key Structural Inference |

|---|---|---|---|

| This compound | 8.9 µM | Low | Lacks redox-active groups |

| Flemingin C | 7.6 µM | High (DPPH assay) | Contains quinone-forming groups |

This compound vs. Flemingin Q and 3-Hydroxythis compound

Species-Specific Analogs :

- Flemingin Q : Isolated from F. macrophylla, this compound shows broad-spectrum activity against 4T1, T47D, and HeLa cells. Its enhanced activity over this compound may stem from additional hydroxylation or prenylation .

- 3-Hydroxythis compound : A hydroxylated derivative from F. macrophylla, this compound retains cytotoxicity but with unquantified potency differences, highlighting the role of hydroxyl groups in modulating bioactivity .

Table 2: Cross-Species Comparison of Flemingia-Derived Compounds

| Compound | Source Plant | Target Cell Lines | Structural Features |

|---|---|---|---|

| This compound | F. grahamiana | MCF-7 | Likely prenylated flavone |

| Flemingin Q | F. macrophylla | 4T1, T47D, HeLa | Modified prenyl/hydroxyl groups |

| 3-Hydroxythis compound | F. macrophylla | Undefined cancer cells | Hydroxylation at C-3 position |

Comparison with Non-Flemingia Flavonoids

- Genistein Derivatives: Compounds like 7-(3,3-dimethylallyl)genistein, isolated alongside this compound, share a prenylated isoflavone structure.

- Flemilineatins A and B: From F. lineata, these flavonoids inhibit HeLa cells but lack reported data on breast cancer models, suggesting tissue-specific efficacy variations .

Mechanistic and Structural Implications

- Prenylation : Prenyl groups in this compound and analogs likely enhance cellular uptake and interaction with hydrophobic targets (e.g., kinase enzymes), increasing cytotoxicity but reducing water solubility .

- Hydroxylation Patterns : Flemingin C’s antioxidant activity correlates with ortho-dihydroxy groups enabling redox cycling, whereas this compound’s lack of such groups prioritizes cytotoxic over antioxidant effects .

- Species-Dependent Modifications: Flemingia species produce distinct analogs (e.g., flemingin Q vs. A), underscoring the influence of genetic and enzymatic factors on flavonoid diversification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.